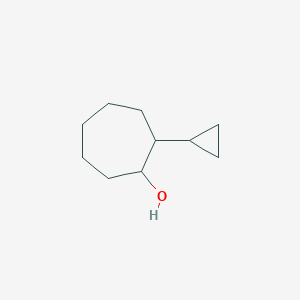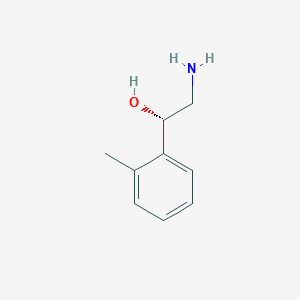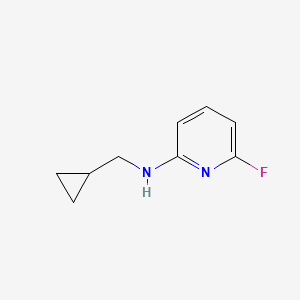
2-Cyclopropylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylcycloheptan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with one or more rings of carbon atoms. This compound is characterized by a cycloheptane ring with a cyclopropyl group and a hydroxyl group attached to it. The presence of these functional groups imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cycloheptane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptane derivatives.
Substitution: Cycloheptyl halides or amines.
Scientific Research Applications
2-Cyclopropylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylcycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
2-Cyclopropylcycloheptan-1-ol can be compared with other cycloalkanes such as cyclohexanol and cyclopentanol. While all these compounds share a cyclic structure and a hydroxyl group, this compound is unique due to the presence of the cyclopropyl group. This group imparts additional strain and reactivity to the molecule, making it distinct from other cycloalkanes.
Similar Compounds
Cyclohexanol: A six-membered ring with a hydroxyl group.
Cyclopentanol: A five-membered ring with a hydroxyl group.
Cycloheptanol: A seven-membered ring with a hydroxyl group, but without the cyclopropyl group.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-cyclopropylcycloheptan-1-ol |
InChI |
InChI=1S/C10H18O/c11-10-5-3-1-2-4-9(10)8-6-7-8/h8-11H,1-7H2 |
InChI Key |
BLGPMXQLSDVLND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)phenyl]acetamide](/img/structure/B13288901.png)


![2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol](/img/structure/B13288919.png)



![1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13288944.png)

![(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine](/img/structure/B13288963.png)
![(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13288969.png)


![N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13288984.png)
